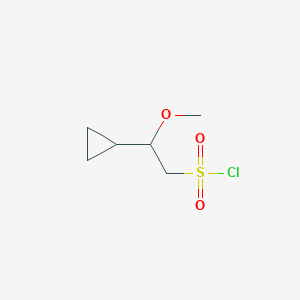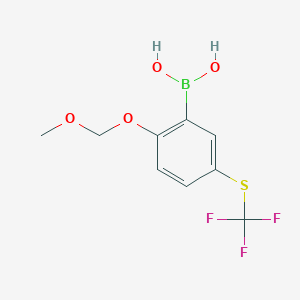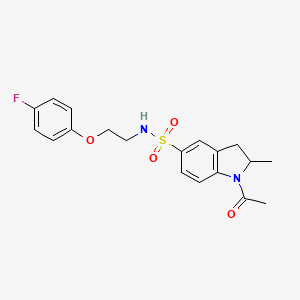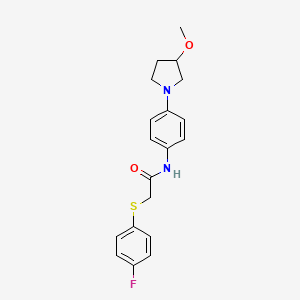![molecular formula C13H10N4O B2565669 N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034480-35-6](/img/structure/B2565669.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various synthetic pathways . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
- New Synthesis Routes : A study by Hebishy et al. (2020) details a novel route for synthesizing benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibited significant antiviral activities against the H5N1 influenza virus (Hebishy, Salama, & Elgemeie, 2020).
Anti-Inflammatory and Anticancer Applications
- COX-2 Inhibition : Raffa et al. (2009) found that pyrazolo[3,4‐d]pyrimidine derivatives act as COX-2 selective inhibitors, with potential anti-inflammatory applications (Raffa et al., 2009).
- Anticancer Activity : Ismail et al. (2017) synthesized novel spiro[pyrazolo[4,3-d]pyrimidinones and found that several compounds were active against cancer cell lines, suggesting potential in anticancer research (Ismail et al., 2017).
Material Science and Photophysical Properties
- Material Science Applications : Moustafa et al. (2022) explored the use of pyrazolo[1,5-a]pyrimidine derivatives in materials science, particularly for their photophysical properties (Moustafa et al., 2022).
Biological Activities and Drug Discovery
- Antitumor and Antifungal Agents : Titi et al. (2020) synthesized pyrazole derivatives and found that they exhibit significant antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
- BCR-ABL Kinase Inhibitors : Hu et al. (2016) designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives as new BCR-ABL tyrosine kinase inhibitors, indicating their potential in cancer treatment (Hu et al., 2016).
Miscellaneous Applications
- Novel Synthesis Methods : Liu et al. (2014) reported the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, a new class of compounds, via 1,3-dipolar cycloaddition and rearrangement (Liu et al., 2014).
Zukünftige Richtungen
The future directions for “N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” could involve further exploration of its potential applications in medicinal chemistry and material science . The development of new synthetic routes and the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core could be areas of future research .
Wirkmechanismus
Target of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that primarily targets the Discoidin Domain Receptor 1 (DDR1) and Cyclin-dependent kinase 2 (CDK2) . DDR1 is an emerging potential molecular target for new anticancer drug discovery . CDK2 is a crucial target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with its targets, DDR1 and CDK2, by inhibiting their enzymatic activity . The compound binds with DDR1 with a Kd value of 0.6 nM . It also shows significant inhibitory activity against CDK2 .
Biochemical Pathways
The interaction of this compound with DDR1 and CDK2 affects various biochemical pathways. The inhibition of DDR1 and CDK2 can lead to the suppression of cancer cell invasion, adhesion, and tumorigenicity . It also results in significant alterations in cell cycle progression .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. Preliminary studies suggest that it possesses good PK profiles, with oral bioavailabilities of 67.4% . These properties impact the bioavailability of the compound, making it an effective therapeutic agent.
Result of Action
The action of this compound at the molecular and cellular level results in the inhibition of the proliferation of cancer cells expressing high levels of DDR1 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits excellent thermal stability , which can affect its action and efficacy
Eigenschaften
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFXQJKOMOGSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)
![2-[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2565591.png)


![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)
![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)


![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2565602.png)

![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)
